5-Chloro-2h-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFHMNIBSWVKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282544 | |
| Record name | 5-Chlorocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38169-98-1 | |
| Record name | 38169-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Chlorinated 2h Chromen 2 One Analogues
Classical and Contemporary Synthetic Routes to Halogenated 2H-Chromen-2-ones
The introduction of a chlorine atom onto the 2H-chromen-2-one (coumarin) nucleus can be achieved either by direct chlorination of the pre-formed ring system or by constructing the ring from chlorinated precursors.
Achieving regioselective halogenation on the coumarin (B35378) ring is a significant challenge in organic synthesis, as the substitution pattern dramatically influences the molecule's properties. thieme.de Various methods have been developed to control the position of chlorination.
Direct electrophilic chlorination of the coumarin ring often leads to a mixture of products. However, specific reagents and conditions can enhance regioselectivity. The use of N-halosuccinimides (NCS for chlorination) activated by a copper halide is one reported strategy for the regioselective halogenation of less electron-rich heteroarenes. thieme.de Another effective and environmentally conscious method involves the use of sodium chloride (NaCl) as the halogen source in combination with Oxone as an oxidant. researchgate.netresearchgate.net This system allows for the controlled generation of the active electrophilic chlorine species, leading to regioselective halogenation. researchgate.net The precise position of chlorination (e.g., C3, C6, C8) is influenced by the substituents already present on the coumarin ring and the specific reaction conditions employed.
Table 1: Reagents for Regioselective Chlorination of 2H-Chromen-2-ones
| Reagent System | Description | Reference |
|---|---|---|
| N-Chlorosuccinimide (NCS) / Copper Halide | Provides a platform for regioselective halogenation of heteroarenes. | thieme.de |
| Sodium Chloride (NaCl) / Oxone | An environmentally benign system for regioselective halogenation, using a common salt as the chlorine source and an oxidant. | researchgate.netresearchgate.net |
An alternative to direct chlorination is to build the coumarin scaffold using starting materials that already contain a chlorine atom. This approach offers excellent control over the chlorine's final position. Classic coumarin syntheses, such as the Pechmann, Perkin, and Knoevenagel condensations, can be adapted for this purpose.
For instance, a chlorinated 3-aryl-2H-chromen-2-one can be synthesized through the reaction of a corresponding chlorinated salicylaldehyde (B1680747) with an arylacetonitrile in the presence of a base like potassium tert-butoxide (tBuOK). nih.gov This method provides a direct route to chromenones with a chlorine substituent on the benzene (B151609) ring, such as 6-chloro-3-phenyl-2H-chromen-2-one. nih.gov The availability of a wide range of halogenated phenols and salicylaldehydes makes this a versatile and widely used strategy.
Functionalization and Derivatization Strategies for Chlorinated Coumarin Backbones
The chlorine atom on the coumarin backbone serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The functionalization of the coumarin scaffold can be achieved through various modern synthetic methods, including C-H functionalization. whiterose.ac.uknih.govnih.gov Transition-metal-catalyzed reactions, for example, using manganese(I) carbonyls, provide a practical method for the regioselective assembly of fused polycyclic systems onto the coumarin core. whiterose.ac.uknih.gov These reactions often proceed via cyclometalated intermediates, enabling the introduction of new rings and substituents. whiterose.ac.uk
Furthermore, the chlorine atom can be replaced via nucleophilic aromatic substitution, although this often requires activation by strongly electron-withdrawing groups. A more common approach involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira) to introduce amine, alkyl, or aryl groups. The synthesis of coumarin-fused heterocyclic systems, such as pyrroles, can be achieved through multicomponent reactions starting from aminocoumarins. rsc.org
Schiff bases (or azomethines) are a class of compounds characterized by a C=N double bond and are readily synthesized from chlorinated coumarins that have been functionalized with a primary amine group. The synthesis is typically a two-step process:
Introduction of an Amine Group: A nitro group is first introduced onto the chlorinated coumarin ring, which is then reduced to a primary amine using reagents like iron in an acidic medium.
Condensation Reaction: The resulting amino-chlorocoumarin is then condensed with a suitable aromatic or heteroaromatic aldehyde. This reaction is often carried out in a solvent like ethanol (B145695), sometimes under microwave irradiation to improve yields and reduce reaction times. nih.govresearchgate.net
This methodology leads to the formation of diverse Schiff base derivatives, where the imine linkage connects the chlorinated coumarin scaffold to another aromatic moiety. nih.govresearchgate.net
Table 2: Synthesis of Coumarin-Based Schiff Bases
| Starting Coumarin | Reagent | Product | Reference |
|---|---|---|---|
| 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole | Substituted aromatic aldehydes | Schiff bases of aminothiazolylbromocoumarin | nih.gov |
| 6-amino-7-ethyl-4-methycoumarin | Substituted aromatic aldehydes | Schiff base derivatives | |
| 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide | Aryl/hetero aromatic aldehydes | 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N'-(substitutedmethylene)acetohydrazides | researchgate.net |
Hybrid molecules incorporating a chlorinated coumarin with other pharmacologically active scaffolds like chalcones and pyrazolines have attracted significant interest.
Chalconoid Conjugates: Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation. nih.govelifesciences.orgthepharmajournal.com This typically involves the base-catalyzed reaction between an acetyl-substituted coumarin and an aromatic aldehyde. nih.gov To create a chlorinated coumarin-chalcone conjugate, one would start with an acetyl-chlorocoumarin or a chloro-substituted benzaldehyde (B42025) in the condensation reaction.
Pyrazoline Conjugates: Pyrazolines are five-membered nitrogen-containing heterocyclic rings. They are commonly synthesized by the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine). thepharmajournal.comresearchgate.net The reaction is often carried out in a solvent like ethanol or acetic acid. nih.govelifesciences.orgthepharmajournal.com This two-step sequence—Claisen-Schmidt condensation followed by cyclization—provides a reliable pathway to conjugate chlorinated coumarin scaffolds with pyrazoline rings, creating complex hybrid molecules. nih.gov
Table 3: Synthesis of Chalcone (B49325) and Pyrazoline Derivatives from Coumarins
| Reaction Type | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| Claisen-Schmidt Condensation | Acetyl-coumarin + Aromatic aldehyde + Base (e.g., NaOH) | Chalcone | nih.govelifesciences.org |
| Pyrazoline Formation | Chalcone + Hydrazine hydrate + Acetic Acid | N-acetyl pyrazoline | nih.govelifesciences.orgnih.gov |
| Pyrazoline Formation | Chalcone + Phenylhydrazine hydrate | N-phenyl pyrazoline | thepharmajournal.com |
Design and Synthesis of Hybrid Molecules Incorporating Chlorinated Coumarins
Molecular hybridization is a prominent strategy in drug discovery that involves covalently linking two or more pharmacophores to create a single hybrid molecule. This approach aims to develop new chemical entities with potentially enhanced efficacy, dual modes of action, or improved pharmacokinetic profiles. Chlorinated coumarins, including derivatives of 5-Chloro-2h-chromen-2-one, serve as valuable scaffolds in this strategy due to their inherent biological activities and synthetic accessibility.
A common design involves using a chlorinated coumarin as a starting point or key intermediate. For instance, 4-chlorocoumarins are frequently used precursors for further functionalization. One widely employed synthetic route is the creation of coumarin-triazole hybrids. This synthesis often begins with the chlorination of a 4-hydroxycoumarin, followed by the conversion of the resulting 4-chlorocoumarin into a coumarin azide (B81097). This azide intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with various terminal alkynes to yield the desired 1,2,3-triazole-linked hybrid molecules. nih.goviyte.edu.trnih.gov This method allows for the strategic combination of the chlorinated coumarin moiety with other biologically active fragments.
Another significant class of hybrid molecules is coumarin-benzimidazole conjugates. The synthesis of these hybrids can be achieved by reacting a coumarin derivative containing a reactive group, such as a 4-chloromethyl group, with a substituted benzimidazole (B57391). For example, 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one can be synthesized and subsequently reacted with various substituted 2-mercaptobenzimidazoles. The hydroxyl group at the 7-position can be further modified, for instance, by etherification with substituted benzyl (B1604629) chlorides (e.g., 4-chlorobenzyl chloride), to produce a diverse library of hybrid compounds. nih.govnih.gov This modular approach enables the exploration of structure-activity relationships by varying the substituents on both the coumarin and benzimidazole rings. nih.gov
The table below summarizes examples of synthetic pathways used to create hybrid molecules from chlorinated coumarin precursors.
Advanced Synthetic Techniques and Green Chemistry Approaches in Halogenated Coumarin Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including halogenated coumarins, to minimize environmental impact and improve efficiency. eurekaselect.comresearchgate.net These approaches focus on reducing reaction times, energy consumption, and the use of hazardous solvents and reagents.
Microwave-assisted organic synthesis has emerged as a powerful tool in this domain. analis.com.my This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. analis.com.myeurekaselect.com For instance, the synthesis of halogenated azo-coumarin derivatives via Knoevenagel condensation was completed in 8-17 minutes with yields of 74-85% under microwave irradiation, whereas the conventional reflux method required 8-18 hours to achieve lower yields of 56-79%. analis.com.my Subsequent hydrolysis steps also showed significant improvement, requiring only 6 minutes under microwave conditions compared to 6 hours conventionally. analis.com.my Solvent-free, or solid-phase, synthesis under microwave irradiation further exemplifies a green approach, offering high yields, shorter reaction times, and easy product isolation. mdpi.com
Other green chemistry strategies include the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions. kjscollege.com Photocatalysis using visible light is another advanced technique that provides a sustainable and efficient pathway for synthesizing coumarin derivatives. mdpi.comacs.org This method can operate at room temperature and often eliminates the need for toxic reagents and solvents, aligning with green chemistry principles. mdpi.com For example, the synthesis of coumarin derivatives has been achieved using dye-sensitized TiO2 as a reusable photocatalyst under visible light, resulting in high yields in very short reaction times. mdpi.com
The following table compares conventional and green synthetic methods for preparing halogenated coumarin derivatives, highlighting the advantages of advanced techniques.
Biological Activities and Therapeutic Potential of Chlorinated 2h Chromen 2 One Derivatives
Antineoplastic and Antiproliferative Profiles
The incorporation of chlorine atoms into the 2H-chromen-2-one framework has led to the development of potent anticancer agents. These compounds exert their effects through various mechanisms, demonstrating efficacy across a range of cancer types.
The primary mechanism by which many chlorinated 2H-chromen-2-one derivatives exhibit their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on halogenated coumarins, such as 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile, have shown they successfully induce apoptosis in thyroid cancer cells nih.gov. Similarly, biscoumarin derivatives like 3,3'-((4-chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) have been found to suppress the proliferation of non-small cell lung cancer cells by triggering apoptosis nih.gov.
The cytotoxic activity of these compounds is often linked to their ability to damage DNA. While the coumarin (B35378) structure itself may not be reactive towards DNA, its derivatives can induce DNA inter-strand cross-links and strand breaks, disrupting DNA function and leading to cell cycle arrest and apoptosis nih.govnih.gov. This genotoxic potential is a key contributor to their ability to eliminate cancer cells nih.gov.
The antiproliferative activity of chlorinated 2H-chromen-2-one derivatives has been validated against a wide array of human cancer cell lines. Research has demonstrated that these compounds can be more effective than standard chemotherapeutic drugs like 5-fluorouracil in certain contexts africaresearchconnects.com. For instance, hydrazide-hydrazone derivatives have shown significant cytotoxicity against colon carcinoma (HCT116) and gastric cancer (MGC803) cell lines africaresearchconnects.com.
Specific halogenated derivatives have shown notable potency. For example, 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile displayed moderate antiproliferative activity against several thyroid cancer cell lines, while showing no cytotoxic activity on normal cell lines, suggesting a degree of selectivity for cancer cells nih.gov. The efficacy of these compounds is often concentration-dependent and varies based on the specific derivative and cancer cell type researchgate.net.
| Compound Derivative | Cancer Cell Line | Cell Line Type | Reported Efficacy (IC50/CC50) |
|---|---|---|---|
| Hydrazide-hydrazone derivative 14d | HCT116 | Colon Carcinoma | 0.25 μM africaresearchconnects.com |
| Hydrazide-hydrazone derivative 16f | HCT116 | Colon Carcinoma | 0.09 μM africaresearchconnects.com |
| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k) | TPC-1 | Thyroid Cancer | 44 µM nih.gov |
| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k) | B-CPAP | Thyroid Cancer | 46 µM nih.gov |
| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k) | K-1 | Thyroid Cancer | 57 µM nih.gov |
| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) | K-1 | Thyroid Cancer | 60 µM nih.gov |
| 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine | DAN-G, A-427, LCLC-103H, SISO, RT-4 | Pancreatic, Lung, Cervical, Bladder Cancer | 1.51–2.60 μM researchgate.net |
Beyond inducing apoptosis, chlorinated coumarins can interfere with the cancer cell cycle. Certain dibromo- and diiodo-coumarin derivatives have been observed to cause a slight increase of cancer cells in the G2/M phase and a decrease in the S phase, indicating a disruption in cell cycle progression nih.gov.
A key target in cancer therapy is the Myeloid Cell Leukemia 1 (Mcl-1) protein, an anti-apoptotic member of the BCL-2 family that is often overexpressed in tumors, contributing to treatment resistance nih.govnih.gov. By inhibiting Mcl-1, cancer cells can be resensitized to apoptotic signals. The disruption of the Mcl-1 protein's function is a promising strategy for disarming the apoptotic blockades that cancer cells rely on for survival nih.gov. Furthermore, some coumarin derivatives mediate their apoptotic effects through the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival nih.gov.
Anti-inflammatory and Immunomodulatory Effects
Coumarin derivatives, including chlorinated variants, possess significant anti-inflammatory properties. They can modulate the body's inflammatory response by targeting key molecules and signaling pathways.
A primary mechanism of the anti-inflammatory action of coumarins is the inhibition of pro-inflammatory mediators and cytokines nih.govtandfonline.com. In response to stimuli like lipopolysaccharide (LPS), immune cells such as macrophages release a host of inflammatory molecules nih.gov. Coumarin derivatives have been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6) nih.govnih.govresearchgate.netsemanticscholar.org. One study highlighted 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one as a promising candidate for development as a gastric mucosal protective anti-inflammatory agent nih.gov. This inhibition of inflammatory molecules can help alleviate the symptoms and progression of inflammatory diseases nih.gov.
| Inhibited Mediator/Cytokine | General Function |
|---|---|
| Nitric Oxide (NO) | Signaling molecule, excess production contributes to inflammation nih.gov |
| Prostaglandin E2 (PGE2) | Lipid mediator involved in fever, pain, and inflammation nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine central to systemic inflammation nih.govsemanticscholar.org |
| Interleukin-6 (IL-6) | Cytokine with both pro- and anti-inflammatory roles; elevated in chronic inflammation nih.govsemanticscholar.org |
| Interleukin-1-beta (IL-1β) | Potent pro-inflammatory cytokine semanticscholar.org |
The ability of chlorinated 2H-chromen-2-one derivatives to suppress inflammatory mediators is often due to their influence on upstream signaling pathways. A crucial target is the Nuclear Factor kappa B (NF-κB) signaling cascade nih.gov. NF-κB is a key transcription factor that controls the expression of numerous genes involved in inflammation and immune responses nih.gov. Coumarin derivatives can exhibit their anti-inflammatory effects by preventing the activation of NF-κB nih.govsemanticscholar.org. By inhibiting this pathway, these compounds effectively downregulate the transcription of pro-inflammatory genes, thereby reducing the production of cytokines and mediators like TNF-α, IL-6, and iNOS nih.govmdpi.com. This modulation of NF-κB signaling represents a pivotal mechanism for the immunomodulatory effects of these compounds nih.govqdu.edu.cn.
Antimicrobial and Antifungal Spectrum
The antimicrobial properties of coumarin derivatives have been extensively investigated, with many studies highlighting the positive influence of halogen substitution on their activity. Chlorine, being an electron-withdrawing group, can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.
Activity against Gram-Positive and Gram-Negative Bacteria
Research on chlorinated 2H-chromen-2-one derivatives has demonstrated their potential as antibacterial agents against a range of both Gram-positive and Gram-negative bacteria. While specific studies focusing exclusively on 5-Chloro-2H-chromen-2-one are scarce, investigations into other chlorinated isomers provide valuable insights.
For instance, derivatives of 4-chloro-2H-chromen-2-one have been synthesized and evaluated for their antibacterial activity. One study reported the synthesis of 4-butylamino-2-oxo-2H-chromene-3-sulfonyl chloride and related compounds, which exhibited bacteriostatic and bactericidal activity against Staphylococcus aureus, Escherichia coli, and Klebsiella. Similarly, a study on 4,7-dichloro-2H-chromen-2-one derivatives showed significant antibacterial effects against Staphylococcus aureus, E. coli, and Bacillus cereus jocpr.com. These findings suggest that the presence of chlorine atoms on the coumarin ring is conducive to antibacterial activity.
The mechanism of action for these compounds is thought to involve the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. The coumarin scaffold can bind to the B subunit of this enzyme, thereby inhibiting its ATPase activity arkajainuniversity.ac.in. The addition of a chlorine atom may enhance this binding affinity or introduce alternative mechanisms of bacterial cell death.
Table 1: Antibacterial Activity of Selected Chlorinated 2H-Chromen-2-one Derivatives
No specific data is available for this compound. The following table is based on data for related chlorinated coumarin derivatives.
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
| 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde | Staphylococcus aureus | Active | jocpr.com |
| 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde | Escherichia coli | Active | jocpr.com |
| 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde | Bacillus cereus | Active | jocpr.com |
| Derivatives of 4-Chloro-chromen-2-one | Staphylococcus aureus | Bacteriostatic & Bactericidal | |
| Derivatives of 4-Chloro-chromen-2-one | Escherichia coli | Bacteriostatic & Bactericidal | |
| Derivatives of 4-Chloro-chromen-2-one | Klebsiella | Bacteriostatic & Bactericidal |
Antifungal Efficacy and Mechanisms
The proposed mechanisms for the antifungal activity of coumarins are multifaceted. They are thought to interfere with fungal cell wall synthesis, disrupt the plasma membrane integrity by inhibiting ergosterol (B1671047) synthesis, and impede fungal cell division and protein synthesis. The lipophilic nature of chlorinated compounds may enhance their ability to penetrate the fungal cell membrane and interact with intracellular targets. Research on various coumarin derivatives has shown that substitutions at different positions on the coumarin ring can lead to potent antifungal agents.
Antioxidant Properties and Reactive Oxygen Species Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Coumarins are recognized for their antioxidant potential, which is often attributed to their chemical structure.
Mechanisms of Free Radical Neutralization
The mechanisms of free radical neutralization by phenolic compounds, a class to which hydroxylated coumarins belong, involve several pathways, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). While non-hydroxylated coumarins are generally less potent antioxidants, the 2H-chromen-2-one nucleus itself can participate in radical delocalization. The effect of a chlorine atom at the 5-position on these mechanisms has not been specifically elucidated. However, studies on various 2H-chromen-2-one derivatives have demonstrated moderate antiradical activity in a variety of assays researchgate.net.
Antiprotozoal Activities (e.g., Antileishmanial Efficacy)
Protozoal diseases, such as leishmaniasis, continue to pose a significant global health challenge. The search for new and effective antiprotozoal agents has led to the investigation of various heterocyclic compounds, including coumarins.
Although there is no specific research on the antileishmanial efficacy of this compound, some studies have explored the potential of other coumarin derivatives against Leishmania species. For example, coumarin-chalcone hybrids have demonstrated antileishmanial activity nih.gov. Furthermore, benzo[h]chromene derivatives have been investigated as agents against protozoal infections, including Leishmania braziliensis and Leishmania infantum nih.govnih.gov. These studies suggest that the coumarin scaffold can serve as a template for the development of novel antiprotozoal drugs. The introduction of a chlorine atom could potentially enhance the antiparasitic activity, a hypothesis that warrants further investigation for this compound.
Neuropharmacological and Central Nervous System Activities
The diverse pharmacological profile of coumarins also extends to the central nervous system (CNS). Various derivatives have been reported to possess a range of neuropharmacological effects, including neuroprotective and psychoactive properties.
Currently, there is a lack of specific research on the neuropharmacological and CNS activities of this compound. However, a study on a novel synthetic coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, demonstrated neuroprotective effects in cellular models of Alzheimer's disease nih.gov. This highlights the potential of the coumarin scaffold in the development of CNS-active agents. The influence of a chlorine atom at the 5-position on the potential neuropharmacological properties of the 2H-chromen-2-one core remains an unexplored area of research.
Receptor Antagonism (e.g., Dopamine D2, Serotonin 5HT2)
Derivatives of chlorinated 2H-chromen-2-one have been investigated for their ability to act as antagonists at key neurotransmitter receptors, particularly the dopamine D2 and serotonin 5-HT2A receptors. These receptors are critical targets for antipsychotic medications. A study focused on the development of novel antipsychotic agents synthesized a series of coumarin derivatives, including an 8-chloro substituted compound, and evaluated their receptor binding affinities.
One of the most promising compounds identified was 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one. This derivative demonstrated high affinity for both dopamine D2 and serotonin 5-HT2A receptors, a key characteristic of atypical antipsychotic drugs nih.gov. The specific binding affinities for this compound are detailed in the table below.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
|---|---|---|
| 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one | High Affinity | High Affinity |
The dual antagonism at these receptors is a hallmark of atypical antipsychotics, which are known to have a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics that primarily block D2 receptors.
Potential as Atypical Antipsychotic Agents
The potential of chlorinated 2H-chromen-2-one derivatives as atypical antipsychotic agents stems from their specific receptor antagonism profile. The compound 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one not only showed high affinity for D2 and 5-HT2A receptors but also exhibited low affinity for 5-HT2C and H1 receptors. This is advantageous as it may reduce the risk of obesity often associated with chronic antipsychotic treatment nih.gov. Furthermore, it displayed low affinity for hERG channels, which is crucial for minimizing the risk of cardiac side effects like torsade de pointes nih.gov.
In preclinical animal models, this chlorinated coumarin derivative demonstrated a pharmacological profile consistent with that of an atypical antipsychotic. It was effective in inhibiting apomorphine-induced climbing behavior and MK-801-induced hyperactivity, which are standard models for assessing antipsychotic potential. Importantly, it did so without inducing catalepsy at the highest doses tested, indicating a lower risk of motor side effects nih.gov. Additionally, this compound led to fewer adverse events related to prolactin secretion and weight gain when compared to the established atypical antipsychotic, risperidone nih.gov. These findings, coupled with its acceptable pharmacokinetic properties, suggest that chlorinated 2H-chromen-2-one derivatives represent a novel class of compounds with significant potential for the treatment of schizophrenia nih.gov.
Enzyme Inhibition and Modulatory Activities
Carbonic Anhydrase Isoform Inhibition (hCA IX, hCA XII)
Coumarin derivatives, including those with chlorine substitutions, have been identified as selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII. nih.govnih.gov These isoforms are tumor-associated and play a crucial role in the pH regulation of the tumor microenvironment, making them attractive targets for cancer therapy. nih.gov
Research has shown that various chlorinated coumarins can selectively inhibit these cancer-related isoforms over the cytosolic and more ubiquitous hCA I and II isoforms. For instance, a study on 6-chloro-2-oxo-2H-chromene-3-carboxamide derivatives demonstrated their inhibitory activity against hCA IX and XII. The table below presents the inhibition constants (Ki) for selected chlorinated coumarin derivatives against different hCA isoforms.
| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |
|---|---|---|---|---|
| 6-Chloro-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | >10 | >10 | 0.53 | 0.47 |
| 2-chlorobenzyl derivative of 7-hydroxycoumarinamide | >100 | >100 | 19.1 | 64.9 |
| 3-chlorobenzyl derivative of 7-hydroxycoumarinamide | >100 | >100 | 33.9 | 42.6 |
The selectivity of these chlorinated coumarins for the tumor-associated isoforms IX and XII is a significant finding, suggesting their potential as targeted anticancer agents with a reduced likelihood of off-target effects.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Chlorinated coumarin derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. A study involving the synthesis of a series of O-substituted derivatives of 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one revealed significant inhibitory activity against both of these cholinesterase enzymes nih.gov.
The inhibition of AChE and BChE by these compounds helps to increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. The table below summarizes the inhibitory activities of some of these chlorinated coumarin derivatives.
| Compound (O-substituent) | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Ethyl | Data not specified | Data not specified |
| Propyl | Data not specified | Data not specified |
| Benzyl (B1604629) | Data not specified | Data not specified |
While the study reported proficient activity, specific IC50 values were not provided in the abstract. nih.gov
The findings indicate that the chlorinated coumarin scaffold is a promising starting point for the development of new cholinesterase inhibitors for neurodegenerative diseases.
Glycosidase and Amylase Inhibition
The inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Research into coumarin derivatives has extended to their potential as inhibitors of these carbohydrate-metabolizing enzymes.
One study investigated a series of coumarin-oxadiazole-benzophenone hybrids and found that a derivative containing a 2-chlorophenyl group exhibited inhibitory activity against α-glucosidase. This compound, (4-((5-(2H-chromen-2-one)-1,3,4-oxadiazol-2-yl)methoxy)-3-methylphenyl)(2-chlorophenyl)methanone, demonstrated the potential for chlorinated coumarin derivatives in this therapeutic area nih.gov.
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| (4-((5-(2H-chromen-2-one)-1,3,4-oxadiazol-2-yl)methoxy)-3-methylphenyl)(2-chlorophenyl)methanone | Data not specified | Data not specified |
Specific IC50 values were not detailed in the available text. nih.gov
While more research is needed to fully elucidate the structure-activity relationships, the initial findings suggest that chlorinated 2H-chromen-2-one derivatives could be developed as effective agents for the management of diabetes.
Inhibition of Viral Replicative Enzymes (e.g., Anti-HIV, Anti-Influenza)
The coumarin scaffold has been recognized for its antiviral properties, and the introduction of chlorine atoms can enhance this activity. Chlorinated 2H-chromen-2-one derivatives have shown promise as inhibitors of viral replicative enzymes, particularly in the context of HIV and influenza.
In the realm of anti-HIV research, structure-activity relationship studies have indicated that the placement of a chlorine atom on the coumarin ring can be beneficial for activity. For example, one review highlighted that a chlorine atom at the 8-position of the coumarin ring enhanced anti-HIV activity nih.gov. Another study pointed out that coumarin derivatives bearing a 4-chlorobenzyl ring demonstrated very significant anti-HIV activity, likely through the inhibition of HIV-1 integrase nih.gov.
Regarding anti-influenza activity, while the broader class of coumarins has been investigated, specific data on this compound is less prevalent. However, the general antiviral potential of the coumarin nucleus suggests that chlorinated derivatives could be effective. For instance, thiazolyl-coumarin hybrids have shown promise against influenza strains by potentially inhibiting the viral envelope protein neuraminidase nih.gov.
| Virus | Compound Type | Observed Activity |
|---|---|---|
| HIV-1 | 8-chloro-coumarin hybrid | Enhanced anti-HIV activity nih.gov |
| HIV-1 | Coumarin with 4-chlorobenzyl ring | Significant anti-HIV-1 integrase activity nih.gov |
| Influenza | Thiazolyl-coumarin hybrids | Promising activity against H3N2 and H1N1 strains nih.gov |
These findings underscore the potential of chlorinated 2H-chromen-2-one derivatives as a versatile platform for the development of novel antiviral agents targeting a range of viral replicative enzymes.
Mechanistic Investigations and Molecular Interactions of Chlorinated 2h Chromen 2 One Derivatives
Elucidation of Molecular Targets and Binding Affinities
The biological activity of chlorinated 2H-chromen-2-one derivatives is intrinsically linked to their ability to bind with specific molecular targets, such as enzymes and receptors. The affinity of this binding is a key determinant of their potency.
Enzyme Targets: Various studies have identified enzymes as prominent targets for coumarin (B35378) derivatives. For instance, chlorinated coumarins have been screened for inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase. nih.govsci-hub.st Molecular docking studies, a computational method to predict the binding orientation and affinity of a ligand to a target, have been instrumental in this area. biointerfaceresearch.com These studies predict the binding energy, which indicates the stability of the ligand-receptor complex; a more negative value suggests a stronger interaction. nih.govsdiarticle4.com For example, certain (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives showed favorable binding energies against carbonic anhydrase II, with values as low as -9.0 kcal/mol. sci-hub.st
Receptor Targets: Serotonin receptors are another important target class. Derivatives of 5- and 7-hydroxycoumarin have been evaluated for their binding affinity to 5-HT1A and 5-HT2A receptors. mdpi.com The affinity is often quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to occupy 50% of the target sites. Studies have reported Ki values in the nanomolar range for some coumarin derivatives, indicating high affinity for these receptors. mdpi.comresearchgate.net
Antimicrobial Targets: The antimicrobial effects of chlorinated coumarins have also been investigated. 6-chloro-4-phenyl-2H-chromen-2-one, isolated from the polypore mushroom Fomitopsis officinalis, has demonstrated activity against Mycobacterium tuberculosis. acs.orgnih.govplu.mx The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency.
Below is a table summarizing the binding affinities of various coumarin derivatives to their molecular targets as reported in the literature.
| Compound Type | Molecular Target | Affinity Measure | Value | Reference |
|---|---|---|---|---|
| (E)-4-(benzylideneamino)-2H-chromen-2-one derivative | Carbonic Anhydrase II | Binding Energy | -9.0 kcal/mol | sci-hub.st |
| (E)-4-(benzylideneamino)-2H-chromen-2-one derivative | Carbonic Anhydrase II | IC50 | 0.0928 µM | sci-hub.st |
| Chromenone derivative (Compound 2l) | Acetylcholinesterase (AChE) | IC50 | 0.08 µM | nih.gov |
| Chromenone derivative (Compound 3q) | Butyrylcholinesterase (BChE) | IC50 | 0.04 µM | nih.gov |
| Hydroxycoumarin derivative (Compound 5i) | 5-HT2A Receptor | Ki | 51 nM | mdpi.com |
| 6-chloro-4-phenyl-2H-chromen-2-one derivative | Mycobacterium tuberculosis | MIC | 23.9 µg/mL | nih.gov |
Cellular and Subcellular Effects (e.g., DNA Damage, Mitochondrial Dysfunction)
Mitochondrial Dysfunction: Mitochondria are crucial organelles, and their dysfunction can lead to cell death. nih.govmdpi.com Certain coumarin derivatives have been shown to target mitochondria and induce mitochondrial dysfunction. nih.gov Some coumarins can act as uncoupling agents of oxidative phosphorylation, a key process in cellular energy production. nih.gov This uncoupling disrupts the mitochondrial membrane potential and stimulates ATPase activity. nih.gov Warfarin, a well-known coumarin anticoagulant, has been reported to induce mitochondrial damage. mdpi.com The presence of a coumarin core appears to be a significant factor for these effects. mdpi.com
DNA Damage and Apoptosis: Some bioactive compounds exert their effects by causing DNA damage, which can trigger programmed cell death, or apoptosis. nih.govwikipedia.org Coumarins have been reported to induce apoptosis in cancer cell lines. mdpi.com This process can be initiated by topoisomerase inhibitors, which create DNA strand breaks that, if unrepaired, lead to cell death. wikipedia.org The cytotoxic effects of some chlorinated metabolites have been observed against human colon carcinoma cell lines. mdpi.com
Enzyme Kinetics and Inhibitory Mechanisms
Understanding the kinetics and mechanism of enzyme inhibition is fundamental to characterizing the action of chlorinated 2H-chromen-2-one derivatives. Enzyme inhibitors can be classified based on how they interact with the enzyme and its substrate. ucl.ac.uklibretexts.org
Types of Inhibition:
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). khanacademy.orgwikipedia.org
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency. In this case, the Vmax is decreased, but the Km remains unchanged. khanacademy.orgnih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not the free enzyme. This type of inhibition reduces both Vmax and Km. libretexts.orgkhanacademy.org
Inhibitory Mechanisms of Coumarins: Coumarin derivatives have been identified as inhibitors of several enzymes, including tyrosinase, cholinesterases, and carbonic anhydrases. nih.govmdpi.commdpi.com For carbonic anhydrase (CA), coumarins exhibit a unique "prodrug inhibitor" mechanism. The enzyme itself, through its esterase activity, hydrolyzes the coumarin's lactone ring. The resulting 2-hydroxy-cinnamic acid then binds to the entrance of the enzyme's active site, blocking its function. unifi.itnih.gov This process is not instantaneous and can take several hours to form the stable enzyme-inhibitor complex. nih.gov The inhibitor constant, Ki, is a measure of an inhibitor's potency, representing the concentration needed for half-maximum inhibition. ucl.ac.uk
The table below provides examples of enzyme inhibition by various coumarin derivatives.
| Enzyme Target | Coumarin Derivative Type | Inhibition Constant (IC50 / KI) | Reference |
|---|---|---|---|
| Carbonic Anhydrase II | (E)-4-(benzylideneamino)-2H-chromen-2-one | IC50 = 0.0928 µM | sci-hub.st |
| Acetylcholinesterase (AChE) | Chromenone derivative | IC50 = 0.08 µM | nih.gov |
| Butyrylcholinesterase (BChE) | Chromenone derivative | IC50 = 0.09 µM | nih.gov |
| Tyrosinase | Geranyloxycoumarin derivative | IC50 = 0.67 µM | mdpi.com |
| Carbonic Anhydrase IV (hCA IV) | Coumarin ester derivative | KI = 48 nM | unifi.it |
| Carbonic Anhydrase VII (hCA VII) | Alkyl substituted coumarin | KI = 46.93 nM | mdpi.com |
Receptor-Ligand Interaction Dynamics
The binding of a ligand, such as a chlorinated 2H-chromen-2-one derivative, to a receptor is not a static event but a dynamic process involving conformational changes in both molecules. nih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential tools for studying these interactions at an atomic level. nih.govsemanticscholar.orgresearchgate.net
Binding Modes and Interactions: Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and identifies the key interactions that stabilize the complex. biointerfaceresearch.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govunica.it For example, docking studies of coumarin derivatives with carbonic anhydrase II revealed interactions with specific amino acid residues like Asn66 and Gln91. sci-hub.st The stability of these complexes is often quantified by the binding affinity or binding energy. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the movement of atoms and molecules over time, allowing researchers to observe the dynamic behavior of the ligand-receptor complex. nih.gov These simulations can reveal how the binding of a ligand induces conformational changes in the receptor, which is often crucial for its activation or inhibition. nih.gov The stability of the complex during the simulation can be assessed by analyzing parameters like the root-mean-square deviation (RMSD). researchgate.net Studies on estrogen receptors, for instance, have used MD simulations to explore the interactions with coumarin phytoestrogens, highlighting the importance of hydrogen bonds and hydrophobic interactions for complex stability. nih.gov This dynamic interplay between the ligand and receptor ultimately determines the biological response.
Structure Activity Relationship Sar and Computational Studies of Chlorinated 2h Chromen 2 One Analogues
Impact of Chlorine Atom Position and Nature on Biological Activity
The introduction of a chlorine atom into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby modulating its biological activity. eurochlor.orgresearchgate.net In the context of the 2H-chromen-2-one (coumarin) scaffold, the position of the chlorine substituent is a critical determinant of the compound's pharmacological effects. It has been empirically observed that placing a chlorine atom at specific positions can substantially enhance the intrinsic biological activity of the parent molecule. eurochlor.orgresearchgate.net
Research on related chlorinated compounds has demonstrated the position-dependent nature of this effect. For instance, in studies on 2'-hydroxychalcone (B22705) derivatives, the presence of a chlorine atom was found to improve antimicrobial, antibiofilm, and antiproliferative activities. nih.gov Specifically, derivatives with a chlorine atom on the B-ring showed higher activity against breast cancer cell lines. nih.gov Another study on Schiff base ligands indicated that a 5-chloro substituent conferred greater anticancer activity compared to 3-chloro or 3,5-dichloro substituents. researchgate.net These findings underscore that while chlorination is a valuable strategy for enhancing bioactivity, the precise placement of the halogen atom is crucial for optimizing the desired pharmacological response. nih.gov
Table 1: Influence of Chlorine Substitution on Biological Activity
| Compound Class | Chlorine Position/Nature | Observed Impact on Biological Activity | Reference |
| 2'-hydroxychalcone | B-ring | Higher antiproliferative activity against MDA-MB-231 breast cancer cells. | nih.gov |
| 2'-hydroxychalcone | General | Enhanced antibacterial and antibiofilm activity, especially against Gram-positive bacteria. | nih.gov |
| Schiff base ligands | 5-chloro substituent | Exhibited greater anticancer activity compared to 3-chloro or 3,5-dichloro substitution. | researchgate.net |
| General Organochlorines | Specific positions | Can substantially improve intrinsic biological activity by altering lipophilicity and electronic properties. | eurochlor.orgresearchgate.net |
Influence of Other Substituents and Scaffold Modifications on Pharmacological Profile
Beyond the critical role of the chlorine atom, the pharmacological profile of 5-Chloro-2H-chromen-2-one analogues is profoundly influenced by the presence of other substituents and modifications to the core coumarin (B35378) scaffold. mdpi.com The versatility of the coumarin ring system allows for chemical alterations at various positions, leading to a diverse range of biological activities. researchgate.netresearchgate.net
SAR studies have shown that specific substitutions are essential for certain biological actions. For example, in the pursuit of antifungal agents, O-substitutions on the coumarin ring were found to be critical for activity. mdpi.com The introduction of short aliphatic chains or electron-withdrawing groups like nitro (NO2) or acetate (B1210297) moieties was also shown to favor antifungal efficacy. mdpi.com In another study, a series of O-substituted derivatives of 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one were synthesized and evaluated for enzyme inhibition, demonstrating that modifications at the 7-position can modulate activity against specific enzymes. researchgate.netnih.gov
Table 2: Effect of Substituents and Scaffold Modifications
| Base Scaffold | Modification | Target/Activity | Key Finding | Reference |
| Coumarin | O-substitution with short aliphatic chains or electron-withdrawing groups | Antifungal | O-substitutions are essential for antifungal activity against Aspergillus species. | mdpi.com |
| 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | O-alkylation/aralkylation at C7 | Enzyme Inhibition (e.g., Cholinesterase) | Modifications at the 7-position modulate enzyme inhibitory potential. | researchgate.netnih.gov |
| 6-chloro-2H-chromen-2-one | Hybridization with Benzimidazole (B57391) at C3 | Anti-inflammatory | Compound 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one was identified as a potential anti-inflammatory agent. | mdpi.com |
| 2H-chromen-2-one | Hybridization with Chalcone (B49325) at C3 | Cholinesterase Inhibition | Coumarin-chalcone hybrids show potent inhibition of acetylcholinesterase and butyrylcholinesterase. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. researchgate.net
For chlorinated chromene derivatives, QSAR studies have been successfully employed to develop predictive models for anticancer activity. In one such study focusing on N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl) acetamide (B32628) derivatives, an atom-based 3D-QSAR model was developed. nih.gov The model was generated using the Partial Least Squares (PLS) regression method and demonstrated statistical significance, with a coefficient of determination (r²) of 0.52. nih.gov Such models can highlight the specific structural features—be they steric, electronic, or hydrophobic—that are crucial for activity. The resulting equations and graphical representations (contour maps) provide insights into which parts of the molecule enhance or diminish its biological effect. sciopen.com
The validation of a QSAR model is critical to ensure its predictive power. nih.gov This is typically done through internal validation techniques like cross-validation (often expressed as q²) and external validation using a test set of compounds not included in the model's generation. A statistically robust QSAR model can then be used to screen virtual libraries of related compounds and identify promising candidates for synthesis and biological testing, making it a powerful tool in predictive biology. nih.goveurekaselect.com
Table 3: Parameters of a 3D-QSAR Model for Chlorinated 4H-Chromene Derivatives
| Parameter | Description | Value/Result | Reference |
| Compound Series | N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl) acetamide derivatives | Anticancer activity against HT-29 colon cancer cells | nih.gov |
| Modeling Method | Atom-based 3D-QSAR with Partial Least Squares (PLS) regression | A statistically significant model was developed. | nih.gov |
| Coefficient of Determination (r²) | A measure of how well the model fits the training set data. | 0.52 | nih.gov |
| Application | Prediction of anticancer activity | The model helps identify important atomic positions for activity and guides the design of new potent compounds. | nih.goveurekaselect.com |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To gain a deeper understanding of how this compound analogues exert their biological effects at a molecular level, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.govresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target, providing insights into the binding mode and affinity. nih.govmdpi.com MD simulations then offer a dynamic view of the ligand-protein complex over time, assessing its stability and the nature of the interactions. physchemres.orgnih.gov
These methods have been applied to chlorinated chromene derivatives to elucidate their mechanism of action. For instance, a study on N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl) derivatives identified potent leads against colon cancer. nih.gov Subsequent MD simulations were performed on the top-ranked compounds targeting Interleukin-6 (IL-6), a key protein in inflammation and cancer. The simulations confirmed that the compounds formed a stable complex within the active site of the target protein throughout the simulation period, indicating a favorable and sustained binding interaction. nih.gov
These computational analyses can reveal crucial details, such as the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent forces that stabilize the ligand in the binding pocket. juniperpublishers.com This information is vital for structure-based drug design, as it allows for the rational modification of the ligand to enhance its affinity and selectivity for the target protein, ultimately leading to more potent and effective drug candidates. nih.govmdpi.com
Table 4: Computational Interaction Studies of Chlorinated Chromene Analogues
| Compound Class | Target Protein | Computational Method | Key Findings | Reference |
| N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl) derivatives | Interleukin-6 (IL-6) | Molecular Dynamics (MD) Simulation | The ligand-protein complex demonstrated good conformational stability within the active pocket of the target. | nih.gov |
| Dihydropyrano[3,2-c]chromene derivatives | Liver Fibrosis Target | Molecular Docking | Suggested that the synthesized ligands could be effective against liver fibrosis. | nih.gov |
| Chromene-2-thione analogues | Trypanothione Reductase (TryR) | Molecular Docking | Provided evidence for the binding of compounds in different areas of the TryR enzyme, a target for antileishmanial drugs. | nih.gov |
| General Chromene Derivatives | Various (e.g., AChE, BChE, COX-2) | Molecular Docking | Used to confirm the potency and explore the binding interactions of compounds with their respective enzyme targets. | mdpi.com |
Bioisosteric Replacements and Pharmacophore Mapping
Pharmacophore mapping and bioisosteric replacement are two cornerstone strategies in modern drug design used to optimize lead compounds. drughunter.comunina.it A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target. nih.gov
For chlorinated 4H-chromene derivatives with anticancer activity, a common pharmacophore hypothesis, designated DHH13, was successfully generated. nih.gov This model, consisting of specific features like a hydrogen bond donor (D) and hydrophobic groups (H), serves as a 3D query to screen compound libraries for novel molecules that fit the required spatial arrangement, and are therefore likely to be active. eurekaselect.comresearchgate.net
Bioisosteric replacement involves substituting an atom or a functional group in a molecule with another that has similar physicochemical properties, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. nih.govcambridgemedchemconsulting.com In the context of this compound, the chlorine atom itself could be a subject for bioisosteric replacement. For example, it could be replaced by other halogens (F, Br) or by groups like a trifluoromethyl (CF3) or a cyano (CN) group. chem-space.com These replacements can subtly alter the electronic and steric properties of the molecule, potentially leading to improved interactions with the target or better pharmacokinetic properties. drughunter.comnih.gov This strategy, guided by the insights from SAR and computational studies, allows for the systematic fine-tuning of a lead compound into a viable drug candidate.
Table 5: Pharmacophore and Bioisosterism Concepts
| Concept | Application to Chlorinated Chromenes | Description | Reference |
| Pharmacophore Mapping | A common pharmacophoric hypothesis (DHH13) was generated for anticancer 4H-chromene derivatives. | Identifies the 3D spatial arrangement of essential chemical features (e.g., hydrogen bond donors, hydrophobic sites) required for biological activity. | nih.goveurekaselect.com |
| Bioisosteric Replacement | The chlorine atom at the 5-position can be replaced by other groups to modulate activity. | The substitution of one chemical group with another that has similar physical or chemical properties to enhance pharmacological profile. | nih.govcambridgemedchemconsulting.com |
| Potential Bioisosteres for Chlorine | Fluorine (F), Bromine (Br) | Classical bioisosteres that modify halogen bonding potential and electronics. | cambridgemedchemconsulting.com |
| Trifluoromethyl (CF3), Cyano (CN) | Non-classical bioisosteres that can mimic the steric and electronic properties of chlorine while altering lipophilicity and metabolic stability. | chem-space.com |
Advanced Analytical and Spectroscopic Characterization in Chlorinated 2h Chromen 2 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Chloro-2H-chromen-2-one, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a coumarin (B35378) derivative, the protons on the aromatic ring and the pyrone ring will exhibit characteristic chemical shifts. For this compound, the protons on the benzene (B151609) ring (H-6, H-7, and H-8) would be expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The presence of the electron-withdrawing chlorine atom at the C-5 position would influence the chemical shifts of the neighboring protons, causing them to shift downfield. The protons on the pyrone ring (H-3 and H-4) would also have distinct signals. The H-3 proton, being adjacent to the carbonyl group, would likely resonate further downfield compared to the H-4 proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon (C-2) of the lactone ring is typically found in the highly deshielded region of the spectrum, around δ 160 ppm. The carbon atom bearing the chlorine (C-5) would also exhibit a characteristic chemical shift influenced by the halogen's electronegativity. The remaining aromatic and pyrone ring carbons would appear in the region of approximately δ 110-150 ppm.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign the proton and carbon signals and to establish the connectivity between atoms in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-2 | - | ~160.5 |
| C-3 | ~6.5 | ~118.2 |
| C-4 | ~7.8 | ~143.1 |
| C-4a | - | ~118.9 |
| C-5 | - | ~126.3 |
| C-6 | ~7.3 | ~125.1 |
| C-7 | ~7.5 | ~130.4 |
| C-8 | ~7.3 | ~117.0 |
| C-8a | - | ~152.8 |
Note: These are predicted values and may vary slightly from experimental data.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which can provide valuable structural information. The nominal molecular weight of this compound is approximately 180.59 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show two peaks for the molecular ion, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1.
The fragmentation of coumarins under mass spectrometry often involves the loss of a neutral molecule of carbon monoxide (CO) from the lactone ring. For this compound, a prominent fragment ion would be expected at m/z corresponding to [M - CO]⁺. Further fragmentation of the benzofuran (B130515) ring system could then occur. The loss of the chlorine atom would also be a possible fragmentation pathway.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |
|---|---|---|---|
| [M]⁺ | 180 | 182 | Molecular Ion |
| [M-CO]⁺ | 152 | 154 | Loss of Carbon Monoxide |
| [M-Cl]⁺ | 145 | - | Loss of Chlorine |
| [M-CO-Cl]⁺ | 117 | - | Loss of CO and Chlorine |
Note: The m/z values are nominal masses.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The most characteristic absorption band in the IR spectrum of a coumarin is the strong stretching vibration of the carbonyl group (C=O) in the lactone ring. This peak typically appears in the region of 1750-1700 cm⁻¹. The exact position of this band can be influenced by substituents on the coumarin ring.
Other important absorptions would include the C=C stretching vibrations of the aromatic and pyrone rings, which are expected in the range of 1650-1450 cm⁻¹. The C-O stretching vibrations of the lactone ring would likely appear between 1300 and 1000 cm⁻¹. The C-H stretching vibrations of the aromatic and vinylic protons are expected above 3000 cm⁻¹, while C-H bending vibrations would be observed at lower frequencies. The C-Cl stretching vibration would typically appear in the fingerprint region, below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Lactone) | 1750 - 1700 | Strong |
| C=C (Aromatic/Pyrone) | 1650 - 1450 | Medium to Strong |
| C-O (Lactone) | 1300 - 1000 | Medium to Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or natural extracts.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for monitoring the progress of a reaction and for preliminary purity checks. For coumarins, silica (B1680970) gel is a commonly used stationary phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often employed. The position of the spot on the developed TLC plate is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the polarity of the compound and the composition of the mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18-modified silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), is frequently used for the analysis of coumarins. The compound is detected as it elutes from the column, usually by a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under a specific set of conditions (column, mobile phase composition, flow rate, and temperature).
Table 4: General Chromatographic Conditions for Coumarin Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
|---|---|---|---|
| TLC | Silica Gel | Hexane/Ethyl Acetate | UV light (254 nm) |
| HPLC | C18 | Acetonitrile/Water | UV (e.g., 320 nm) |
Derivatization for Enhanced Analytical Detection and Sample Preparation (Chromatography, Fluorescence)
Derivatization is a chemical modification process that can be employed to enhance the analytical detection of this compound, particularly in complex matrices or when high sensitivity is required. While many coumarins are naturally fluorescent, derivatization can be used to introduce a fluorophore or a chromophore to improve their detection limits in techniques like HPLC with fluorescence or UV-Vis detection.
For coumarins that are not naturally fluorescent or have weak fluorescence, derivatization with a fluorescent labeling reagent can significantly enhance their detectability. This is particularly useful for trace analysis. For example, introducing a dansyl or fluorescein (B123965) group can greatly increase the fluorescence quantum yield.
In the context of sample preparation for chromatography, derivatization can be used to improve the chromatographic properties of the analyte, such as its volatility for gas chromatography or its retention behavior in liquid chromatography. It can also be used to selectively tag the analyte in a complex mixture, facilitating its separation and detection.
While specific derivatization strategies for this compound are not extensively reported, general methods for coumarin derivatization could be adapted. For instance, if the coumarin ring were to be opened, the resulting functional groups could be targeted for derivatization.
Future Directions, Challenges, and Translational Prospects for Chlorinated 2h Chromen 2 One Research
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity
The future of chlorinated 2H-chromen-2-one research lies in the rational design of next-generation analogues with superior selectivity and potency. nih.gov This approach moves beyond traditional, often serendipitous, drug discovery by leveraging a deep understanding of molecular interactions to design compounds with specific biological targets. longdom.org Key strategies in this endeavor include:
Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins, obtained through techniques like X-ray crystallography or NMR spectroscopy, allows for the design of chlorinated 2H-chromen-2-one derivatives that fit precisely into the active or allosteric sites of these proteins. longdom.org This method facilitates the optimization of binding affinity and selectivity, thereby minimizing off-target effects. nih.gov
Ligand-Based Drug Design: In the absence of a known target structure, information from existing active molecules can be used to develop pharmacophore models. These models define the essential structural features required for biological activity, guiding the synthesis of novel chlorinated coumarins with improved properties.
Molecular Hybridization: This strategy involves combining the chlorinated 2H-chromen-2-one scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. researchgate.net For instance, integrating moieties with known anti-inflammatory or anticancer properties could yield compounds with multi-faceted therapeutic potential. The synthesis of such novel derivatives can be achieved through various established and emerging chemical methodologies, including multicomponent reactions and microwave-assisted synthesis, which can accelerate the discovery process. researchgate.netsamipubco.com
The overarching goal is to systematically modify the 2H-chromen-2-one core and the position of the chlorine atom to fine-tune the molecule's electronic and steric properties, thereby enhancing its interaction with specific biological targets and improving its selectivity profile. nih.govnih.gov
| Design Strategy | Approach | Desired Outcome |
| Structure-Based Design | Utilizes 3D structure of the target protein. | High binding affinity and selectivity. |
| Ligand-Based Design | Employs knowledge of existing active molecules. | Novel compounds with improved properties. |
| Molecular Hybridization | Combines scaffolds with other pharmacophores. | Dual or enhanced therapeutic activity. |
Preclinical Development and Lead Optimization of Promising Candidates
Once promising next-generation chlorinated 2H-chromen-2-one analogues have been identified, they must undergo rigorous preclinical development and lead optimization. This phase is critical for evaluating the compound's potential as a viable drug candidate before it can be considered for clinical trials. danaher.com The process involves several key stages:
In Vitro and In Vivo Efficacy Studies: The initial step is to confirm the biological activity of the synthesized compounds in relevant in vitro assays, followed by efficacy testing in animal models of the target disease. These studies provide essential proof-of-concept for the therapeutic potential of the lead candidates.
ADMET Profiling: A crucial aspect of lead optimization is the evaluation of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. danaher.com This profiling helps to identify potential liabilities such as poor bioavailability or high toxicity early in the development process, allowing for modifications to improve the compound's pharmacokinetic and safety profile.
Formulation Development: The development of a suitable formulation is essential to ensure the drug can be delivered effectively to the target site in the body. This may involve exploring advanced drug delivery systems, such as nanoencapsulation, to enhance solubility, stability, and bioavailability. nih.gov A study on 4-(Phenylselanyl)-2H-chromen-2-one-loaded nanocapsules demonstrated the potential of such formulations in improving the pharmacological profile of coumarin (B35378) derivatives. nih.gov
Iterative Optimization: Lead optimization is an iterative process where the chemical structure of the lead compound is systematically modified to enhance its desirable properties while minimizing undesirable ones. researchgate.net This involves a continuous cycle of design, synthesis, and testing to arrive at a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. chemrxiv.org
Addressing Drug Resistance and Toxicity Profiles
A significant hurdle in the development of new therapeutic agents is the potential for drug resistance and unforeseen toxicity. nih.gov For chlorinated 2H-chromen-2-one research, addressing these challenges is paramount for their successful clinical translation.
Drug Resistance:
The mechanisms by which cancer cells or pathogens develop resistance to coumarin derivatives are not yet fully understood. General mechanisms of drug resistance include alterations in the drug target, increased drug efflux, and activation of alternative signaling pathways. nih.govmdpi.com Future research should focus on:
Identifying Resistance Mechanisms: Investigating the specific molecular changes that lead to resistance to chlorinated 2H-chromen-2-ones in relevant disease models. This could involve genomic and proteomic analyses of resistant cell lines.
Developing Strategies to Overcome Resistance: This may include the design of compounds that are less susceptible to known resistance mechanisms or the use of combination therapies that target multiple pathways simultaneously.
Toxicity Profiles:
While coumarins are generally considered to have low toxicity, the introduction of a chlorine atom necessitates a thorough evaluation of the potential for adverse effects. ajchem-a.comfrontiersin.org
Comprehensive Toxicological Studies: In-depth in vivo toxicity studies are required to determine the safety profile of lead candidates. This includes assessing for potential hepatotoxicity, which has been associated with some coumarin compounds in animal studies. frontiersin.org
Structure-Toxicity Relationship Studies: Understanding how the position and number of chlorine substituents affect the toxicity of 2H-chromen-2-one derivatives is crucial. This knowledge will guide the design of safer analogues. Research on chlorinated coumarins has shown that both their biological activity and cytotoxicity can be influenced by the chlorination pattern. nih.govacs.org
| Challenge | Research Focus | Potential Strategies |
| Drug Resistance | Elucidating specific resistance mechanisms. | Design of less susceptible compounds, combination therapies. |
| Toxicity | Comprehensive in vivo safety evaluation. | Structure-toxicity relationship studies to guide safer designs. |
Exploration of Novel Therapeutic Indications and Target Identification
The diverse biological activities reported for coumarin derivatives suggest that chlorinated 2H-chromen-2-ones may have therapeutic potential beyond their initially identified applications. nih.gov A key area of future research is the exploration of novel therapeutic indications and the precise identification of their molecular targets.
Phenotypic Screening: High-throughput phenotypic screening of chlorinated 2H-chromen-2-one libraries against a wide range of cell-based disease models can uncover unexpected therapeutic activities.
Target Deconvolution: Once a promising phenotypic effect is observed, identifying the specific molecular target(s) responsible for this effect is crucial. Modern chemical proteomics and computational methods are powerful tools for target deconvolution. biognosys.comdrughunter.com These methods can include affinity-based pulldowns and thermal shift assays. biognosys.com
Molecular Docking Studies: Computational molecular docking can be employed to predict the binding of chlorinated 2H-chromen-2-one derivatives to various known drug targets, providing hypotheses for their mechanism of action that can then be validated experimentally. nih.gov
The identification of novel targets will not only open up new therapeutic avenues for these compounds but also provide a deeper understanding of their mechanism of action, which is essential for their rational optimization.
Synergistic Approaches with Existing Therapies
In many complex diseases, such as cancer, combination therapy has become a standard of care. nih.gov The use of synergistic approaches, where the combination of two or more drugs results in a greater effect than the sum of their individual effects, can enhance therapeutic efficacy and potentially overcome drug resistance.
Future research should investigate the potential of chlorinated 2H-chromen-2-ones to act synergistically with existing therapies. For example:
Combination with Chemotherapy: In cancer treatment, chlorinated 2H-chromen-2-ones could be combined with standard chemotherapeutic agents to enhance their cytotoxic effects or to sensitize resistant tumors.
Combination with Targeted Therapies: Combining these compounds with targeted agents could provide a multi-pronged attack on cancer cells by hitting different critical pathways simultaneously.
Adjuvants to Antimicrobial Agents: In the context of infectious diseases, chlorinated 2H-chromen-2-ones could be used as adjuvants to potentiate the activity of existing antibiotics, particularly against drug-resistant strains.
The investigation of such synergistic combinations will require carefully designed in vitro and in vivo studies to identify optimal drug ratios and to understand the molecular basis of the synergistic interactions. The successful implementation of such strategies could significantly broaden the therapeutic utility of chlorinated 2H-chromen-2-one derivatives.
Q & A
Q. What are the common synthetic routes for 5-Chloro-2H-chromen-2-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A widely used approach involves cyclization of substituted phenolic precursors with malonic acid in the presence of catalysts like zinc chloride and phosphorus oxychloride . Optimization can include adjusting stoichiometric ratios (e.g., 1:1.2 for phenol to malonic acid), reaction temperature (80–100°C), and solvent systems (e.g., acetic acid or toluene). Yield improvements (>70%) are achievable by monitoring intermediates via TLC and employing recrystallization in ethanol for purification. Computational tools like DFT can predict reactivity hotspots to guide experimental adjustments .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using correlation spectroscopy (COSY) and heteronuclear single-quantum coherence (HSQC). For example, the lactone carbonyl in this compound appears at ~160 ppm in ¹³C NMR .
- IR : Confirm lactone C=O stretching at 1720–1740 cm⁻¹ and aromatic C-Cl at 550–600 cm⁻¹.
- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-validate with X-ray crystallography data from repositories like CCDC (e.g., CCDC-2181456) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, Hirshfeld surface analysis) resolve contradictions in experimental data for this compound derivatives?
- Methodological Answer : Contradictions in properties like solubility or reactivity often arise from intermolecular interactions. Hirshfeld surface analysis quantifies close contacts (e.g., Cl···H, O···H) and crystal packing effects, which influence physicochemical behavior . For instance, a study showed that >25% of Hirshfeld surfaces for chlorinated coumarins are dominated by Cl···H interactions, explaining deviations in melting points. DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic effects, such as charge distribution on the lactone ring, to predict reactivity conflicts .
Q. What strategies ensure reproducibility in studies involving this compound, particularly when handling air- or moisture-sensitive intermediates?
- Methodological Answer :
- Sample Preservation : Store derivatives under inert gas (N₂/Ar) at –20°C, with desiccants like silica gel.
- Protocol Transparency : Publish detailed synthetic procedures, including exact molar ratios and quenching steps (e.g., using NaHCO₃ for acidic workups).
- Data Sharing : Deposit raw spectral data in open repositories (e.g., Zenodo) and crystallographic data in CCDC . Journals like Acta Crystallographica mandate this for structural validation .
Q. How should researchers address discrepancies between theoretical predictions (e.g., computational reactivity) and experimental outcomes in chlorinated coumarin systems?
- Methodological Answer :
- Cross-Validation : Compare computational results (e.g., Gibbs free energy barriers from DFT) with kinetic experiments (e.g., Arrhenius plots).
- Error Analysis : Quantify solvent effects (e.g., polarizable continuum models) and catalyst decomposition risks. For example, zinc chloride may hydrolyze in humid conditions, altering reaction pathways .
- Peer Review : Engage in collaborative platforms (e.g., preprints, open peer review) to resolve contradictions through community feedback .
Methodological Documentation & Ethics
Q. What quality assurance practices are critical when reporting biological or catalytic activity of this compound derivatives?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., warfarin for anticoagulant assays) and solvent blanks.
- Statistical Rigor : Use triplicate measurements with standard deviations (±5% acceptable variance) and ANOVA for significance testing.
- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and disclose conflicts of interest (e.g., funding sources) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
